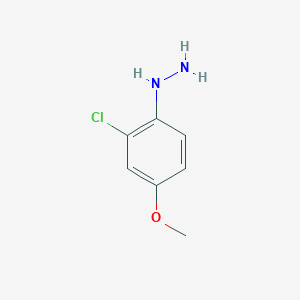

2-Chloro-4-methoxyphenylhydrazine

Description

Significance of Substituted Phenylhydrazines in Organic Synthesis and Medicinal Chemistry

Substituted phenylhydrazines are crucial intermediates in a wide array of chemical transformations. google.com Their utility stems from the reactive hydrazine (B178648) moiety, which can participate in various reactions to construct complex molecular architectures. One of the most notable applications is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are prevalent scaffolds in pharmaceuticals and natural products. wikipedia.orgchemicalbook.com This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. chemicalbook.com

The modifications on the phenyl ring of substituted phenylhydrazines play a critical role in influencing the chemical and biological properties of the resulting compounds. wisdomlib.org These substitutions can modulate factors such as reactivity, solubility, and binding affinity to biological targets.

In the realm of medicinal chemistry, substituted phenylhydrazines and their derivatives have been explored for a diverse range of therapeutic applications. Hydrazones, a class of compounds readily prepared from phenylhydrazines, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects. nih.gov The "-NH-N=CH-" linkage within hydrazones is considered a key pharmacophore responsible for their bioactivity. nih.gov Furthermore, certain phenylhydrazone derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.gov

The synthesis of various drugs relies on intermediates derived from substituted phenylhydrazines. For instance, they are employed in the creation of antidiabetic drugs and other therapeutic agents. jindunchemistry.com The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of the pharmacological profile of the target molecules.

Academic Research Landscape of 2-Chloro-4-methoxyphenylhydrazine and Structurally Related Arylhydrazines

This compound, often used in its hydrochloride salt form for stability, is a specific substituted phenylhydrazine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorine atom and a methoxy (B1213986) group on the phenyl ring, provides sites for further chemical modification.

Research involving this compound has focused on its utility as a building block for more complex molecules. For example, it is a key precursor in the synthesis of various organic compounds through reactions such as oxidation to azo compounds and reduction to other hydrazine derivatives. The chlorine atom can also be displaced through nucleophilic substitution reactions.

A significant application of a structurally related compound, p-methoxyphenylhydrazine, is in the synthesis of apixaban, an anticoagulant medication. The synthesis involves the reaction of a p-methoxyaniline diazonium salt with ethyl 2-chloroacetoacetate to form an intermediate, (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate. google.com This highlights the importance of methoxy-substituted phenylhydrazines in the pharmaceutical industry.

The synthesis of substituted phenylhydrazines, including those structurally similar to this compound, typically involves the diazotization of the corresponding substituted aniline (B41778), followed by reduction. google.comchemicalbook.com For instance, 3-chloro-4-methoxyaniline (B1194202) can be diazotized and then reduced to form (3-chloro-4-methoxyphenyl)hydrazine.

Recent studies have also explored the use of aryl hydrazines, including 4-methoxyphenyl (B3050149) hydrazine, in novel chemical transformations. One such example is the iodine-catalyzed arylation of substituted 1,4-naphthoquinones, where the aryl hydrazine acts as the source of the aryl radical. acs.org This method demonstrates the expanding repertoire of reactions involving arylhydrazines in modern organic synthesis.

The table below summarizes key information about this compound and a structurally related compound.

| Property | This compound | (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride |

| Molecular Formula | C7H9ClN2O | C7H10Cl2N2O |

| Primary Use | Intermediate in organic synthesis | Intermediate in organic synthesis |

| Key Reactions | Fischer indole synthesis, preparation of hydrazones | Oxidation, reduction, nucleophilic substitution |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPRDFGZMHHMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methoxyphenylhydrazine and Analogues

General Synthetic Routes for Arylhydrazines

The most common and versatile method for preparing arylhydrazines is through the reduction of aryldiazonium salts, which are themselves derived from the corresponding arylamines. thieme-connect.de

Preparation via Diazonium Salts and Subsequent Reduction

The synthesis of arylhydrazines from arylamines is a two-step process that begins with diazotization, followed by reduction. thieme-connect.de The primary aromatic amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (usually below 5°C) to form a diazonium salt. scienceinfo.comchemicalbook.com The stability of these salts is crucial, as they can decompose to nitrogen gas if the temperature is not controlled. scienceinfo.com

Following diazotization, the diazonium salt is reduced to the corresponding arylhydrazine. scienceinfo.comlkouniv.ac.in Several reducing agents can be employed for this transformation, with sodium sulfite (B76179) and stannous chloride being the most common. thieme-connect.denptel.ac.in The reduction with sodium sulfite is a reliable method and is compatible with a variety of substituents on the aromatic ring. thieme-connect.de When using stannous chloride, the reaction is typically carried out in a strong acidic medium. chemicalbook.comprepchem.com The resulting arylhydrazine is often isolated as its hydrochloride salt, which can then be treated with a base to liberate the free hydrazine (B178648). scienceinfo.comlkouniv.ac.in

| Starting Material | Reagents | Intermediate | Product | Reference |

| Primary Arylamine | 1. NaNO₂, HCl (0-5°C) 2. SnCl₂ or Na₂SO₃ | Aryldiazonium Salt | Arylhydrazine | thieme-connect.descienceinfo.comchemicalbook.com |

Strategies for Regioselective Introduction of Chloro and Methoxy (B1213986) Substituents

The synthesis of 2-Chloro-4-methoxyphenylhydrazine requires the specific placement of a chlorine atom at the 2-position and a methoxy group at the 4-position of the phenylhydrazine (B124118) core. This is typically achieved by starting with an aniline (B41778) derivative that already contains these substituents in the correct orientation.

Synthesis of Chloro-Substituted Arylhydrazines

The synthesis of chloro-substituted arylhydrazines generally starts from the corresponding chloroaniline. prepchem.com For instance, the preparation of 4-chlorophenylhydrazine (B93024) involves the diazotization of 4-chloroaniline, followed by reduction with stannous chloride. prepchem.comwipo.int This approach can be adapted to synthesize other chloro-substituted isomers by selecting the appropriate starting chloroaniline.

A continuous flow process for the synthesis of 4-chlorophenylhydrazine salt has been developed, integrating diazotization, reduction, and acidolysis salt formation into a single reactor. wipo.int This method significantly reduces reaction time and improves safety and product purity. wipo.int

Synthetic Approaches to Methoxy-Substituted Arylhydrazines

Similarly, methoxy-substituted arylhydrazines are prepared from the corresponding methoxyaniline (anisidine) isomers. chemicalbook.comresearchgate.net For example, 4-methoxyphenylhydrazine is synthesized from p-anisidine (B42471) via diazotization and subsequent reduction. chemicalbook.comresearchgate.net It has been noted that the reactivity of substituted phenylhydrazines with stannous chloride can vary, with the 4-methoxy derivative being particularly reactive, necessitating controlled reaction conditions such as low temperatures (-25°C) to prevent reductive cleavage of the N-N bond. researchgate.net

The synthesis of 4-methoxyphenylhydrazine hydrochloride has been reported with good yields using tin(II) chloride as the reducing agent at 0°C. chemicalbook.comguidechem.com

| Starting Aniline | Key Reagents | Product | Key Considerations | Reference |

| 4-Chloroaniline | NaNO₂, HCl; SnCl₂ | 4-Chlorophenylhydrazine | Continuous flow process available for industrial scale. | prepchem.comwipo.int |

| p-Anisidine | NaNO₂, HCl; SnCl₂ | 4-Methoxyphenylhydrazine | Reaction temperature control is crucial to prevent side reactions. | chemicalbook.comresearchgate.net |

Preparation of Halogenated Methoxyphenylhydrazine Isomers (e.g., (4-Chloro-2-methoxyphenyl)hydrazine)

The synthesis of a specific isomer like (4-Chloro-2-methoxyphenyl)hydrazine would logically start from 4-chloro-2-methoxyaniline. This aniline derivative would undergo the same two-step sequence of diazotization and reduction as described in the general method for arylhydrazines. The careful selection of the starting aniline with the desired substitution pattern is the key to obtaining the correct isomer.

Industrial Synthesis Considerations for Related Arylhydrazines

For the industrial production of arylhydrazines, factors such as cost, safety, and environmental impact are paramount. While classical methods involving diazonium salts are widely used, alternative approaches are being explored. durham.ac.uk Palladium-catalyzed cross-coupling reactions of aryl halides with hydrazine have emerged as a viable method. nih.gov For instance, the synthesis of aryl hydrazines from aryl chlorides and bromides has been achieved with low palladium catalyst loadings and potassium hydroxide (B78521) as the base. nih.gov

Furthermore, advancements in process technology, such as the development of continuous flow reactors for the synthesis of compounds like 4-chlorophenylhydrazine, offer significant advantages in terms of safety, efficiency, and product quality for large-scale production. wipo.int These integrated systems minimize the handling of hazardous intermediates and allow for better control over reaction parameters. wipo.int

Applications in Advanced Organic Synthesis

Role as Building Blocks for Complex Organic Molecules

The reactivity of the hydrazine (B178648) moiety in 2-Chloro-4-methoxyphenylhydrazine, coupled with the electronic effects of the chloro and methoxy (B1213986) substituents, makes it a valuable precursor for creating diverse molecular architectures.

Synthesis of Indole (B1671886) Derivatives

The Fischer indole synthesis is a classic and widely employed method for the preparation of indole rings. byjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or an aldehyde. byjus.comwikipedia.org In the context of this compound, its reaction with a suitable carbonyl compound would yield the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid, would induce the nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to afford a substituted indole. wikipedia.orgnih.gov

The presence of the methoxy group on the phenylhydrazine can sometimes lead to "abnormal" Fischer indole synthesis products, where cyclization occurs on the same side as the substituent. nih.govnih.gov This peculiarity can be exploited to synthesize specific indole isomers that might be difficult to obtain through other methods. nih.gov For instance, the reaction of a methoxy-substituted phenylhydrazone with an acid catalyst can yield a mixture of the expected and unexpected indole derivatives. nih.govnih.gov

| Reactants | Conditions | Product | Reference |

| This compound, Ketone/Aldehyde | Acid catalyst (e.g., HCl, H2SO4) | Substituted Indole | byjus.comwikipedia.org |

| Methoxy-substituted phenylhydrazone | Acid catalyst | Mixture of indole isomers | nih.govnih.gov |

Construction of Pyrazole (B372694) Frameworks and Pyrazolo[3,4-d]pyrimidines

Pyrazoles and their fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are important classes of heterocyclic compounds with a broad range of biological activities. nih.govorientjchem.orgnih.gov The synthesis of pyrazole frameworks often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com By reacting this compound with a suitable 1,3-diketone, β-ketoester, or α,β-unsaturated carbonyl compound, a substituted pyrazole can be obtained. nih.govmdpi.combeilstein-journals.org

Furthermore, pyrazolo[3,4-d]pyrimidines can be synthesized from appropriately substituted pyrazoles. nih.govorientjchem.org For example, a 5-aminopyrazole derivative, which can be prepared from a hydrazine, can undergo further cyclization with various reagents to form the fused pyrimidine (B1678525) ring. semanticscholar.orgnih.gov The reaction of this compound with precursors like malononitrile (B47326) derivatives can lead to the formation of aminopyrazoles, which are key intermediates for pyrazolo[3,4-d]pyrimidines. semanticscholar.orgnih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | 1,3-Dicarbonyl compound | Substituted Pyrazole | nih.govmdpi.com |

| 5-Aminopyrazole derivative | Thiourea, Acetic anhydride, etc. | Pyrazolo[3,4-d]pyrimidine | nih.govnih.gov |

Formation of γ-Carboline Systems

The γ-carboline skeleton can be constructed using the Fischer indole synthesis as a key step. researchgate.netepa.gov The reaction of a phenylhydrazine with a suitable piperidone derivative under acidic conditions leads to the formation of a tetrahydro-γ-carboline, which can then be aromatized to the corresponding γ-carboline. researchgate.netepa.gov In this approach, this compound can be reacted with a functionalized piperidone to generate a tetrahydro-γ-carboline intermediate bearing the 2-chloro-4-methoxyphenyl substitution pattern on the newly formed indole ring. Subsequent oxidation would yield the desired γ-carboline derivative. researchgate.net

| Reactants | Conditions | Product | Reference |

| This compound, Piperidone derivative | Acid catalyst, then oxidation | Substituted γ-Carboline | researchgate.netepa.gov |

Preparation of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives can be achieved through various multicomponent reactions. ufms.br One such method involves the reaction of an aniline (B41778) derivative, an aldehyde, and an alkyne, promoted by an acid catalyst. ufms.br While this method directly uses anilines, this compound can be envisioned as a precursor to the corresponding aniline through reductive cleavage of the N-N bond. The resulting 2-chloro-4-methoxyaniline (B183069) could then participate in the multicomponent reaction to form a substituted quinoline. Alternatively, quinoline-4-carbohydrazides can be key intermediates in the synthesis of functionalized quinolines. nih.gov

| Precursor | Reaction | Intermediate | Final Product | Reference |

| This compound | Reductive N-N cleavage | 2-Chloro-4-methoxyaniline | Substituted Quinoline | ufms.br |

| Quinoline-4-carboxylic acid | Hydrazine hydrate | Quinoline-4-carbohydrazide | Functionalized Quinoline | nih.gov |

Synthesis of Tetrazole Derivatives

Tetrazoles are often synthesized from nitriles via cycloaddition with an azide (B81097) source, or through multicomponent reactions. researchgate.netbeilstein-journals.org While a direct route from this compound to a tetrazole is not immediately apparent, the hydrazine moiety can be transformed into other functional groups that can then participate in tetrazole-forming reactions. For instance, the hydrazine could be converted to an amine, which could then be diazotized and converted to an azide. This azide could then undergo cycloaddition with a nitrile to form a tetrazole ring. Alternatively, the hydrazine could be used to form a hydrazone, which could then be a substrate in a more complex reaction sequence leading to a tetrazole derivative. nih.gov

| Intermediate | Reaction | Product | Reference |

| Aryl azide | Cycloaddition with a nitrile | Tetrazole | researchgate.netbeilstein-journals.org |

| Hydrazone | Cyclization with specific reagents | Tetrazole derivative | nih.gov |

Synthesis of Spiro Derivatives

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov Hydrazonyl chlorides, which can be derived from hydrazones, are precursors to nitrilimines. nih.gov These nitrilimines are 1,3-dipoles that can react with dipolarophiles to form spirocyclic compounds. nih.gov Therefore, this compound could be converted to its corresponding hydrazone, then to a hydrazonyl chloride, and finally to a nitrilimine. This reactive intermediate could then be trapped with a suitable dipolarophile to construct a spiro derivative. nih.gov

| Precursor | Reactive Intermediate | Reaction | Product | Reference |

| Hydrazonyl chloride | Nitrilimine | 1,3-Dipolar cycloaddition | Spiro derivative | nih.gov |

Precursor in the Synthesis of Pharmaceutical Intermediates

Hydrazine derivatives have long been recognized as valuable starting materials in medicinal chemistry. The specific substitution pattern of this compound lends itself to the synthesis of targeted pharmaceutical intermediates.

Intermediates for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Hydrazide and hydrazone structures are known pharmacophores that can exhibit analgesic and anti-inflammatory properties. Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has explored a variety of hydrazine derivatives to create compounds with potent activity. nih.gov The synthesis of new analgesic agents often involves the condensation of hydrazides or hydrazines with various aldehydes to form hydrazones. nih.gov While the core utility of the hydrazine group in this field is well-established, specific, large-scale synthetic routes to major NSAIDs like ibuprofen (B1674241) or naproxen (B1676952) using this compound are not widely documented in mainstream chemical literature. nih.gov

Building Blocks for Anticoagulant Agents (e.g., Apixaban Impurities)

A critical and well-documented application of a derivative of this compound is in the synthesis of the anticoagulant drug Apixaban and its related impurities. The key starting material, (Z)-ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate, is a direct product of the Japp-Klingemann reaction involving a 4-methoxyphenylhydrazine precursor. researchgate.net This chloro-hydrazono-acetate is a crucial intermediate for building the pyrazole core of Apixaban. researchgate.netasianpubs.org

The synthesis of Apixaban impurities often involves the cyclization reaction of (Z)-ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate with other complex intermediates. google.com For instance, the reaction with 3-morpholino-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one in the presence of a base like triethylamine (B128534) is a key step. chemicalbook.com This reaction leads to the formation of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a direct precursor to Apixaban. google.compharmaffiliates.comchemicalbook.combldpharm.comchemicalbook.com The identification and synthesis of such impurities are vital for ensuring the quality and safety of the final active pharmaceutical ingredient (API). clearsynth.comijnrd.org

Table 1: Synthesis of Apixaban Intermediate This table outlines a representative synthesis step for an Apixaban precursor using the key hydrazine derivative.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| (Z)-ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 3-morpholino-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one | Triethylamine | Toluene | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |

Precursors for Anticonvulsant Agents (e.g., Epimidin)

The development of new anticonvulsant drugs is an active area of research, with many therapeutic agents featuring nitrogen-containing heterocyclic structures. Hydrazine and its derivatives are versatile reagents for constructing such scaffolds. organic-chemistry.org Various studies have shown that compounds incorporating thiophene (B33073) and pyrrolidine-2,5-dione rings, often synthesized through multi-step processes that can involve hydrazine-based intermediates, exhibit potent anticonvulsant activity. nih.govresearchgate.net However, a specific, documented synthetic pathway for the anticonvulsant agent Epimidin that utilizes this compound as a key starting material is not prominently featured in scientific literature.

Diverse Applications in Functional Material Precursors

Beyond pharmaceuticals, the reactivity of this compound allows for its use in the creation of functional materials, where its structural features can be translated into specific physical or chemical properties.

Development of Fluorescent Compounds

The hydrazine moiety is a useful functional group for developing fluorescent materials. Organic hydrazines containing fluorophores like BODIPY (boron-dipyrromethene) have been synthesized and studied for their optical properties. nih.gov The condensation of a hydrazine derivative, such as this compound, with an aldehyde- or ketone-functionalized dye can produce a new compound where the fluorescence may be quenched or enhanced. This "turn-on" or "turn-off" mechanism is the basis for creating fluorescent probes and sensors. For example, hydrazine-appended dyes have been designed as fluorescent sensors for detecting specific analytes like hypochlorite. nih.gov The electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring of this compound can modulate the electronic structure and photophysical properties of the final fluorescent compound.

Medicinal Chemistry and Biological Activity Research on Derivatives Incorporating 2 Chloro 4 Methoxyphenylhydrazine Moieties

Design and Synthesis of Bioactive Hydrazone Derivatives

The synthesis of bioactive hydrazone derivatives often begins with the reaction of a hydrazine (B178648), such as 2-chloro-4-methoxyphenylhydrazine, with an appropriate aldehyde or ketone. nih.govnih.gov This condensation reaction is a versatile method for creating a diverse library of compounds with varied substitution patterns. nih.gov The general synthetic route involves the condensation of carboxylic acid hydrazides with aldehydes or ketones to yield the target hydrazones. nih.govnih.gov

For instance, a series of novel acylhydrazones of 2-, 3-, or 4-iodobenzoic acid were synthesized through the condensation of the corresponding iodobenzoic acid hydrazides with various substituted aromatic aldehydes. nih.gov The synthesis of the hydrazide precursors themselves involves the reaction of methyl esters of the respective acids with hydrazine hydrate. nih.gov

The following table provides a generalized scheme for the synthesis of hydrazone derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | 2-Chloro-4-methoxyphenylhydrazone derivative |

| Carboxylic Acid Hydrazide | Aldehyde/Ketone | Acylhydrazone |

Structure-Activity Relationship (SAR) Studies of Phenolic Hydrazones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. For phenolic hydrazones, these studies have revealed several key insights.

The presence and position of substituent groups on the aromatic rings significantly impact the biological activity. For example, in a series of pyrazolyl acylhydrazones and amides, the nature and position of substituents on the phenylamino (B1219803) pyrazole (B372694) nucleus were found to be critical for their antiproliferative and antioxidant properties. researchgate.net The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Evaluation of Antimicrobial Properties

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. nih.govnih.govturkjps.orgmdpi.comnih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine group (–NH–N=CH–). nih.gov

Research has shown that certain hydrazone derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable or even superior to existing antibiotics. nih.govchemrxiv.org For example, two hydrazones with a 2,4-dichloro moiety demonstrated significant antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org

The following table summarizes the antimicrobial activity of selected hydrazone derivatives.

| Compound Type | Target Organism | Activity | Reference |

| Hydrazones with 2,4-dichloro moiety | Staphylococcus aureus, MRSA | Significant antibacterial activity | chemrxiv.org |

| Acylhydrazones of iodobenzoic acid | MRSA | Beneficial antimicrobial effect | nih.gov |

| Steroidal hydrazones | Bacillus cereus, MRSA | Low to moderate antibacterial activity | mdpi.com |

Inhibition of Bacterial Enzymes

One of the proposed mechanisms for the antimicrobial action of hydrazones is the inhibition of essential bacterial enzymes. By binding to the active site of these enzymes, hydrazones can disrupt critical metabolic pathways, leading to bacterial cell death. The specific enzymes targeted can vary depending on the structure of the hydrazone derivative.

Disruption of Bacterial Cell Membranes

Another mechanism by which hydrazones may exert their antimicrobial effects is through the disruption of bacterial cell membranes. The lipophilic nature of many hydrazone derivatives allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell lysis.

Investigations into Anticancer Activities

In addition to their antimicrobial properties, hydrazone derivatives have garnered significant attention for their potential as anticancer agents. nih.govnih.govresearchgate.netup.edu.mx Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. nih.govresearchgate.netup.edu.mx

For instance, novel hydrazone linkage-based aryl sulfonate derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549). researchgate.net Similarly, new coumarin-substituted hydrazide–hydrazone derivatives have shown potent anticancer activity against drug-resistant pancreatic carcinoma cells. up.edu.mx

The following table highlights the anticancer activity of specific hydrazone derivatives.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Aryl sulfonate hydrazones | MCF-7 (breast cancer) | Promising antiproliferative effects | researchgate.net |

| Coumarin-hydrazide-hydrazones | Panc-1 (pancreatic cancer) | Significant cytotoxicity | up.edu.mx |

| Quinoline-based hydrazides | Neuroblastoma and breast adenocarcinoma cell lines | Reduced cell viability | nih.gov |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of many hydrazone derivatives is the induction of apoptosis, or programmed cell death. researchgate.netup.edu.mx Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise.

For example, certain aryl sulfonate hydrazones were found to induce apoptosis in MCF-7 breast cancer cells through the intrinsic apoptotic pathway. This was evidenced by changes in the mitochondrial membrane potential and the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. researchgate.net Similarly, brominated coumarin (B35378) hydrazide–hydrazone derivatives were shown to activate caspases 3/7 and induce apoptosis in resistant pancreatic cancer cells. up.edu.mx

Inhibition of Cell Proliferation

Derivatives incorporating the this compound moiety have been investigated for their potential to inhibit the proliferation of cancer cells. The strategy often involves creating larger molecules, such as hydrazones, which can interfere with cell cycle progression and induce apoptosis.

Research into hydrazone derivatives has shown significant antitumor activity. For instance, a series of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold demonstrated potent growth inhibition against a panel of 59 human cancer cell lines. nih.gov The mechanism of action for such compounds can be multi-faceted, often involving the inhibition of key enzymes that are overexpressed in cancer cells, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). nih.gov Inhibition of these targets can disrupt signaling pathways that are crucial for cell proliferation and survival. nih.gov

Studies on other complex derivatives have shown they can arrest the cell cycle at specific phases. For example, some platinum(II) complexes of benzoylhydrazine derivatives have been shown to cause cell cycle arrest at the G2 phase. mdpi.com Similarly, certain hydrogen sulfide-releasing carbonic anhydrase inhibitors can lead to a reduction in cell populations in the G0/G1 and S phases, with a corresponding increase in the G2/M and Sub-G1 phases, indicating cell cycle disruption and apoptosis. mdpi.com While not all of these examples start directly from this compound, the underlying principle of using a substituted phenylhydrazine (B124118) core to build potent antiproliferative agents is a recurring theme in medicinal chemistry.

Table 1: Antiproliferative Activity of Selected Hydrazone Derivatives This table is representative of data found for hydrazone derivatives, illustrating the type of findings in this research area.

| Compound | Target Cell Line | Activity Metric | Value (µM) | Source |

| Compound 20 | 59-cell line panel | Mean GI₅₀ | 0.26 | nih.gov |

| Compound 16 | EGFR | IC₅₀ | 0.20 | nih.gov |

| Compound 20 | HER2 | IC₅₀ | 0.07 | nih.gov |

| Derivative 30 | HCT-116 (Hypoxia) | Cytotoxicity | 0.93 | mdpi.com |

| Pt2 Complex | MCF-7 | IC₅₀ | < DDP | mdpi.com |

Role in Inhibiting Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in the regulation of inflammatory and immune responses. nih.gov It plays a critical role in various diseases, making it an attractive target for therapeutic intervention. nih.gov Small molecule inhibitors of MIF have emerged as a promising class of therapeutics. nih.gov

The development of MIF inhibitors often focuses on molecules that can interfere with its tautomerase activity or its binding to the CD74 receptor. nih.govnih.gov The structure of this compound provides a foundation for synthesizing compounds that can fit into the active or allosteric sites of MIF. For example, research has led to the development of 1,2,3-triazole derivatives and biaryltriazoles as potent MIF inhibitors. nih.gov The synthesis of these compounds can involve precursors derived from substituted phenylhydrazines.

One notable strategy involves creating covalent inhibitors that form a bond with the N-terminal proline (Pro-1) in the MIF active site. nih.gov For example, 4-Iodo-6-phenylpyrimidine (4-IPP) is a specific suicide substrate that binds irreversibly to MIF, inhibiting its biological functions. medchemexpress.com While not a direct derivative, the phenyl-pyrimidine scaffold highlights the types of structures that are effective. The design of such inhibitors is a key area of research, with the goal of creating compounds that can effectively block MIF's pro-inflammatory activities. nih.gov

Development of Receptor-Specific Ligands (e.g., GABAAR α6 Subtype Ligands)

The GABAA receptor (GABAAR) is a crucial target for drugs treating anxiety, insomnia, and epilepsy. This receptor exists in various subtypes, defined by their subunit composition (e.g., α1, α2, α3, α5, α6). Developing ligands with selectivity for specific subtypes is a major goal in medicinal chemistry to achieve more targeted therapeutic effects with fewer side effects.

The this compound scaffold can be used to synthesize heterocyclic systems like triazolophthalazines, which have been identified as high-affinity ligands for GABAAR benzodiazepine (B76468) receptors. nih.gov Research in this area has focused on modifying the core structure to enhance binding selectivity for specific α-subtypes. For instance, studies have identified 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine as a ligand with binding selectivity for the α3- and α5-containing receptor subtypes over the α1 subtype. nih.gov Further optimization by replacing substituents on the phthalazine (B143731) ring system has led to compounds with high affinity and varying selectivity profiles, demonstrating the utility of the hydrazine-derived core in developing subtype-selective modulators. nih.gov

Antiepileptic Research Applications

The search for novel antiepileptic drugs (AEDs) is driven by the need for more effective treatments with better safety profiles for patients with drug-resistant epilepsy. nih.gov Many AEDs function by modulating voltage-gated sodium channels or enhancing GABAergic inhibition. nih.govmedscape.com

Derivatives of hydrazine, including those that could be synthesized from this compound, are explored for their anticonvulsant properties. Research has shown that various heterocyclic compounds derived from reactions of hydrazines, such as isatin-based derivatives and benzanilides, exhibit significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. nih.govnih.gov For example, a series of isatin-based derivatives showed favorable protection in both MES and PTZ models in mice. nih.gov Specifically, derivatives with methoxy (B1213986) substitutions on the phenyl ring demonstrated significant anti-seizure activity. nih.gov

The structural features of this compound, with its methoxy and chloro substitutions, are relevant to structure-activity relationship (SAR) studies in this field. These studies aim to optimize potency and reduce neurotoxicity, often measured by the rotorod assay, to identify promising lead compounds for further development. nih.gov

Table 2: Anticonvulsant Activity of Selected Derivative Classes in Animal Models This table summarizes representative findings for classes of compounds relevant to antiepileptic research.

| Compound Class | Animal Model | Test | Finding | Source |

| Isatin-based Derivatives | Mice | MES & PTZ | Favorable protection, especially methoxylated derivatives | nih.gov |

| 4-Methoxy-2,6-dimethylbenzanilide | Mice | MES (i.p.) | ED₅₀ = 18.58 mg/kg | nih.gov |

| 4-Methoxy-2,6-dimethylbenzanilide | Mice | Rotorod (i.p.) | TD₅₀ = 133.72 mg/kg | nih.gov |

| Hydantoin Derivatives | Mice | MES & PTZ | Varied activity; some analogs active in MES assay | pcbiochemres.com |

| RWJ-333369 | Mice | MES (i.p.) | ED₅₀ = 7.9 mg/kg | nih.gov |

| RWJ-333369 | Mice | PTZ (i.p.) | ED₅₀ = 20.4 mg/kg | nih.gov |

Analytical Methodologies for the Characterization and Quantification of 2 Chloro 4 Methoxyphenylhydrazine

The rigorous characterization and quantification of 2-Chloro-4-methoxyphenylhydrazine in research and quality control settings rely on a suite of advanced analytical techniques. These methods are essential for confirming the molecule's identity, determining its purity, and identifying any related impurities. The primary analytical approaches involve both chromatographic and spectroscopic techniques, each providing distinct and complementary information about the compound's structure and composition.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a primary tool for calculating the optimized geometry and vibrational frequencies of molecules. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for such calculations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net

For a molecule like 2-Chloro-4-methoxyphenylhydrazine, DFT calculations would first involve geometry optimization to find the lowest energy conformation. This process determines the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. Following optimization, a frequency calculation is performed. The results of this calculation provide the theoretical vibrational spectrum (Infrared and Raman). These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes of the functional groups within the molecule. researchgate.net

While specific DFT studies detailing the vibrational frequencies of this compound are not extensively available in the public literature, studies on similar molecules, such as 2-chloro-4-(trifluoromethyl) pyridine (B92270) and various benzaldehyde (B42025) derivatives, demonstrate the utility of this approach. mdpi.comdrugbank.com For example, in a typical analysis, the calculated vibrational frequencies for C-H stretching, N-H stretching of the hydrazine (B178648) group, C-O-C stretching of the methoxy (B1213986) group, and C-Cl stretching would be identified and compared with experimental FT-IR and FT-Raman spectra. mdpi.com The potential energy distribution (PED) analysis is often used to give a quantitative measure of the contribution of each bond's stretching, bending, or torsion to a given vibrational mode.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Related Functional Groups (Note: This table is illustrative and based on typical frequency ranges from DFT studies of similar aromatic compounds. Specific values for this compound would require a dedicated computational study.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (hydrazine) | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| C-O (methoxy) | Asymmetric Stretch | 1250 - 1270 |

| C-O (methoxy) | Symmetric Stretch | 1020 - 1040 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 850 |

| N-H (hydrazine) | Scissoring/Bending | 1600 - 1650 |

Quantum Mechanical Calculations for Electronic Structure and Excited-State Dynamics

Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic properties and excited-state behavior of molecules. These calculations can predict the electronic absorption spectra (UV-Vis), which arise from transitions of electrons between molecular orbitals upon absorption of light. swissadme.ch

The analysis begins with the ground-state electronic structure, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the hydrazine moiety, while the LUMO may be distributed over the aromatic system.

TD-DFT calculations are used to simulate the UV-Vis spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can identify the specific orbitals involved in the main electronic transitions, such as π→π* and n→π* transitions. For instance, a study on benznidazole (B1666585) used TD-DFT to deconvolute its experimental UV-Vis spectrum, assigning calculated transitions to observed absorption bands. Although specific TD-DFT results for this compound are not readily found, such an analysis would reveal how the chloro, methoxy, and hydrazine substituents influence its electronic absorption properties.

Table 2: Illustrative Electronic Properties from Quantum Calculations (Note: This table presents typical parameters obtained from quantum mechanical calculations for aromatic compounds. Values for this compound require specific computation.)

| Parameter | Description | Typical Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 3.0 to 5.0 eV |

| Main Electronic Transition | Type of electron transition for lowest energy absorption | π → π* |

| Predicted λmax | Wavelength of maximum absorption | ~ 280 - 320 nm |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time.

Hydrazine derivatives are known to interact with various enzymes. For instance, studies on similar heterocyclic compounds have often targeted enzymes like acetylcholinesterase (AChE), a key enzyme in the nervous system. A hypothetical docking study of this compound into the active site of AChE (PDB ID: 4BDS, for example) would reveal potential binding modes and affinities. The binding energy, typically expressed in kcal/mol, indicates the stability of the complex; a more negative value suggests a stronger interaction.

The docking analysis would identify key amino acid residues in the enzyme's active site that interact with the ligand. These interactions commonly include:

Hydrogen bonds: The hydrazine (-NHNH2) and methoxy (-OCH3) groups are capable of forming hydrogen bonds with polar residues.

Hydrophobic interactions: The phenyl ring can form hydrophobic and π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr).

Halogen bonds: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

MD simulations would further assess the stability of these predicted interactions, tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms to see if the binding pose is maintained over a simulated time period.

Table 3: Hypothetical Molecular Docking Results for this compound with Acetylcholinesterase (Note: This table is illustrative, based on docking studies of similar compounds against AChE. Specific results require a dedicated docking simulation.)

| Parameter | Description | Predicted Outcome |

| Target Protein | Enzyme for docking simulation | Human Acetylcholinesterase (AChE) |

| Binding Energy (kcal/mol) | Strength of the ligand-protein interaction | -6.0 to -8.0 |

| Interacting Residues | Key amino acids in the binding site | Tyr72, Asp74, Trp86, Tyr124, Trp286, Phe338 |

| Types of Interactions | Dominant non-covalent bonds | Hydrogen bonds, π-π stacking, hydrophobic |

Prediction and Analysis of Physicochemical Parameters Relevant to Biological Activity (e.g., Lipinski's Descriptors)

The biological activity of a compound, particularly its potential as an orally administered drug, is often correlated with its physicochemical properties. Lipinski's "Rule of Five" provides a set of guidelines to evaluate the drug-likeness of a chemical compound based on properties that influence its absorption and distribution. These rules state that an orally active drug generally has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5.

These parameters, along with others such as the topological polar surface area (TPSA), can be reliably predicted using computational tools like SwissADME. For this compound, these predictions are crucial for an initial assessment of its potential pharmacokinetic profile.

Table 4: Predicted Physicochemical and Lipinski's Descriptors for this compound (Data generated using the SwissADME web tool.)

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 172.61 g/mol | ≤ 500 | Yes |

| MLogP | 1.86 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Number of Rotatable Bonds | 2 | - | - |

| Topological Polar Surface Area (TPSA) | 49.56 Ų | - | - |

| Water Solubility (LogS) | -2.39 | - | - |

| Lipinski's Rule Violations | 0 | ≤ 1 | Yes |

The data indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability. Its moderate lipophilicity (MLogP = 1.86) and relatively low TPSA suggest it may have good membrane permeability.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Diversity and Scope of Derivatization

The core structure of 2-Chloro-4-methoxyphenylhydrazine presents a versatile scaffold for the synthesis of a wide range of derivatives. A primary future research direction lies in expanding this synthetic diversity. The development of novel synthetic methodologies is crucial for accessing a broader array of derivatives. For instance, exploring new catalytic systems, such as photoredox or electrocatalysis, could unveil new reaction pathways for derivatization that are not accessible through traditional methods.

Furthermore, the creation of compound libraries based on the this compound scaffold is a promising strategy for high-throughput screening. nih.gov These libraries can be tested against various biological targets or for specific material properties, accelerating the discovery of new applications. Research into one-pot synthesis methods, which can improve efficiency and reduce waste, is also a valuable pursuit. rsc.org

Identification of Novel Biological Targets and Therapeutic Applications

While the utility of this compound in synthesizing kinase inhibitors is established, its potential against other biological targets is a significant area for future investigation. nih.gov Modern drug discovery techniques, such as chemoproteomics and target identification technologies, can be employed to uncover new protein binding partners and biological pathways modulated by its derivatives.

Future therapeutic applications could extend beyond oncology. The structural motifs accessible from this hydrazine (B178648) derivative warrant investigation in areas like neurodegenerative diseases, infectious diseases, and inflammatory conditions. For example, the synthesis of N'-phenylhydrazides has shown potential in developing antifungal agents. nih.gov By systematically modifying the scaffold and screening against a wide range of diseases, novel therapeutic leads may be identified.

Exploration of Advanced Material Science Applications

The inherent electronic properties of the this compound molecule, conferred by its substituted aromatic ring, suggest its potential use in material science. A key area of future research is the exploration of its role as a building block for advanced organic materials.

This includes its potential incorporation into:

Conductive polymers: The hydrazine moiety and the aromatic system could be functionalized to create monomers for polymerization into materials with tailored electronic conductivity.

Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed to possess specific photophysical properties, such as high quantum yields and tunable emission spectra, making them suitable as emitters or host materials in OLED devices.

Functional Dyes and Pigments: The chromophoric nature of the aromatic hydrazine system can be exploited to develop novel colorants with high stability and specific absorption characteristics for various applications.

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on environmentally responsible chemical manufacturing, a critical future direction is the development of sustainable and green chemistry approaches for the synthesis and application of this compound and its derivatives. researchgate.netresearchgate.net This involves several key strategies:

Greener Synthetic Routes: Research should focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. researchgate.netgoogle.com This includes the use of water as a solvent, bio-based feedstocks, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.netnih.gov

Catalytic Methods: The development and application of highly efficient and recyclable catalysts can minimize waste and improve atom economy. researchgate.net

Waste Reduction: Designing synthetic pathways that generate minimal byproducts is a core principle of green chemistry that should be applied to all future synthetic efforts. researchgate.net

Biodegradability and Environmental Fate: Investigating the environmental impact and biodegradability of this compound and its derivatives is essential for ensuring their long-term sustainability.

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the mechanisms of reactions involving this compound is fundamental to optimizing existing synthetic protocols and innovating new ones. For instance, while the Fischer indole (B1671886) synthesis is a classic reaction utilizing phenylhydrazines, detailed mechanistic studies of this reaction with the sterically hindered and electronically modified this compound can lead to improved yields and regioselectivity.

Advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, combined with computational modeling, can provide valuable insights into reaction intermediates, transition states, and the influence of the chloro and methoxy (B1213986) substituents on reactivity. mdpi.com Understanding these subtleties will enable more precise control over reaction outcomes.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for accelerating research and discovery related to this compound. nih.gov Future research will increasingly rely on advanced computational modeling for predictive purposes.

Key applications include:

Virtual Screening: In silico screening of virtual libraries of derivatives against various biological targets can rapidly identify promising candidates for further experimental validation, saving time and resources. mdpi.com

QSAR/QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of new derivatives before they are synthesized. mdpi.com

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, elucidate mechanisms, and predict the feasibility and outcomes of new synthetic transformations. mdpi.com

By integrating these computational approaches, researchers can adopt a more rational and targeted approach to designing novel compounds with desired therapeutic or material properties. mdpi.com

Q & A

Q. Key Considerations :

- Purity is enhanced via recrystallization (chloroform/methanol mixtures).

- Reaction progress is monitored by TLC or HPLC.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C4, chloro at C2) and hydrazine proton environments.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., acyl hydrazides form intermolecular N–H···O bonds) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., CHClNO, MW 171.6 g/mol).

- Melting Point Analysis : Sharp decomposition points (e.g., 211–212°C for similar chlorophenylhydrazine hydrochlorides) indicate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.